REACTION_SMILES
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[Cl-:1].[Cl:2][c:3]1[cH:4][c:5]([C:9](=[O:10])[OH:11])[n:6][cH:7][cH:8]1.[OH:12][CH2:13][CH2:14][N:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1>>[Cl:2][c:3]1[cH:4][c:5]([C:9](=[O:11])[N:18]2[CH2:17][CH2:16][N:15]([CH2:14][CH2:13][OH:12])[CH2:20][CH2:19]2)[n:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCN1CCNCC1
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Name
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Type
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product
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Smiles
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O=C(c1cc(Cl)ccn1)N1CCN(CCO)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |